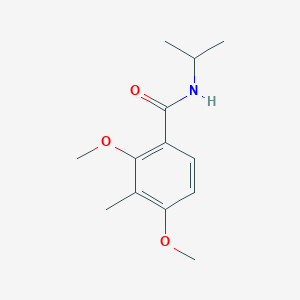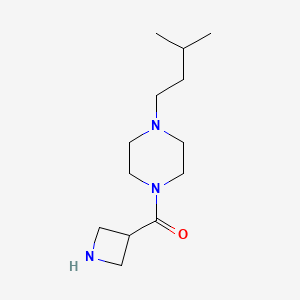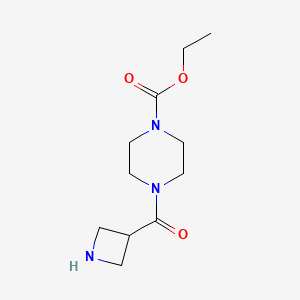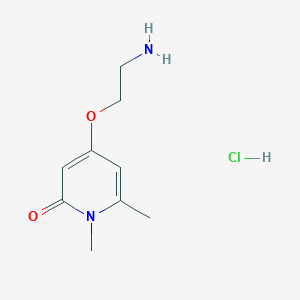
4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
説明
“4-(2-Aminoethoxy)aniline hydrochloride” is a compound with a molecular weight of 188.66 . It’s used in various scientific applications . Another related compound is “2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride”, which is a heterobifunctional PEG linker containing an amino group and a carboxylic acid .
Synthesis Analysis
The synthesis of related compounds often involves the use of amino acid building blocks . For example, the synthesis of “2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride” involves reactions with carboxylic acids, activated NHS esters, carbonyls, and others .
Molecular Structure Analysis
The InChI code for “4-(2-aminoethoxy)aniline hydrochloride” is "1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7 (10)2-4-8;/h1-4H,5-6,9-10H2;1H" . This provides a detailed description of the molecule’s structure.
科学的研究の応用
Laboratory Synthesis
This compound is primarily used as a reagent in chemical synthesis within laboratory settings. Its structure allows for the introduction of the pyridinone moiety into larger molecules, which can be beneficial in synthesizing novel compounds with potential biological activity .
Biological Studies
Due to the presence of aminoethoxy and dimethylpyridinone groups, this compound can interact with biological systems. It may be used to study the interaction of small molecules with enzymes or receptors, aiding in the understanding of molecular docking and signaling pathways .
Material Science
In material science, the compound’s ability to act as a ligand can be exploited to create new metal-organic frameworks (MOFs). These MOFs have applications in gas storage, catalysis, and as sensors due to their porosity and stability .
Pharmaceutical Research
The structural features of this compound make it a candidate for drug development. It can serve as a building block for pharmaceuticals that target neurological disorders, as the pyridinone ring is a common feature in many neuroactive drugs .
Agricultural Chemistry
In agriculture, compounds like 4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride can be used to synthesize plant growth regulators. These substances can influence plant growth and development, potentially leading to increased crop yields .
Environmental Science
This compound could be used in environmental science to develop novel remediation techniques. Its chemical properties might allow it to bind to pollutants, facilitating their removal from water or soil .
Safety and Hazards
特性
IUPAC Name |
4-(2-aminoethoxy)-1,6-dimethylpyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-7-5-8(13-4-3-10)6-9(12)11(7)2;/h5-6H,3-4,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVZTOQXNUIKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







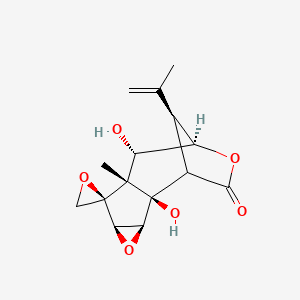



![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1489863.png)

